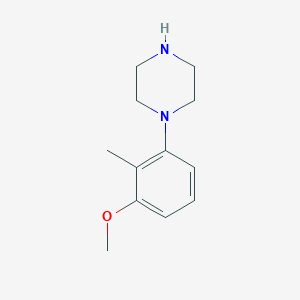

1-(3-Methoxy-2-methylphenyl)piperazine

Description

1-(3-Methoxy-2-methylphenyl)piperazine is a phenylpiperazine derivative characterized by a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 2-position of the phenyl ring attached to the piperazine moiety. This compound belongs to a class of arylpiperazines, which are notable for their interactions with serotonin (5-HT) receptors, particularly 5-HT1A, 5-HT1B, and 5-HT2A subtypes .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(3-methoxy-2-methylphenyl)piperazine |

InChI |

InChI=1S/C12H18N2O/c1-10-11(4-3-5-12(10)15-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 |

InChI Key |

DDLUUHRXFAKRFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-2-methylphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxy-2-methylphenylamine with piperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale reactors are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

1-(3-Methoxy-2-methylphenyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the hydrogen atoms. Reagents like sodium hydride (NaH) and alkyl halides are often used in these reactions.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, in acidic or neutral medium.

Reduction: LiAlH₄, in anhydrous ether.

Substitution: NaH, alkyl halides, in aprotic solvents.

Major Products Formed:

Oxidation: 1-(3-Methoxy-2-methylphenyl)piperazine-4-one.

Reduction: 1-(3-Methoxy-2-methylphenyl)piperazine-4-ol.

Substitution: Alkylated derivatives of 1-(3-Methoxy-2-methylphenyl)piperazine.

Scientific Research Applications

1-(3-Methoxy-2-methylphenyl)piperazine has various scientific research applications across multiple fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and inflammation.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(3-Methoxy-2-methylphenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Arylpiperazines are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP) based on their substituents . The target compound falls into the phenylpiperazine group. Key structural analogs include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 1-(3-Methoxy-2-methylphenyl)piperazine | 3-OCH₃, 2-CH₃ | Electron-donating groups at meta and ortho positions |

| mCPP (1-(3-chlorophenyl)piperazine) | 3-Cl | Electron-withdrawing chloro group at meta position |

| TFMPP (1-(3-trifluoromethylphenyl)piperazine) | 3-CF₃ | Strongly electron-withdrawing trifluoromethyl group |

| MeOPP (1-(4-methoxyphenyl)piperazine) | 4-OCH₃ | Methoxy group at para position |

| 1-(2-Methoxyphenyl)piperazine | 2-OCH₃ | Methoxy group at ortho position |

Key Observations :

Pharmacological and Receptor Binding Profiles

Piperazine derivatives exhibit diverse effects on serotonin receptors:

Key Findings :

Metabolic and Stability Considerations

Metabolic pathways for arylpiperazines often involve:

- Hydroxylation of the aromatic ring.

- N-dealkylation of the piperazine moiety.

- Conjugation (glucuronidation/sulfation) of hydroxylated metabolites .

| Compound | Major Metabolic Pathways | Stability Considerations |

|---|---|---|

| 1-(3-Methoxy-2-methylphenyl)piperazine | Likely hydroxylation at methyl/methoxy positions | Methoxy group may slow oxidative metabolism compared to chloro analogs |

| mCPP | Hydroxylation, N-dealkylation | Chloro group increases metabolic resistance |

| TFMPP | Aromatic hydroxylation | Trifluoromethyl group enhances stability |

| MeOPP | O-demethylation | Rapid demethylation to catechol metabolites |

Implications :

- The methyl group in 1-(3-Methoxy-2-methylphenyl)piperazine may protect against rapid degradation, extending its half-life compared to MeOPP .

Biological Activity

1-(3-Methoxy-2-methylphenyl)piperazine, a piperazine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological properties.

Chemical Structure and Properties

1-(3-Methoxy-2-methylphenyl)piperazine is characterized by the presence of a piperazine ring substituted with a methoxy and methyl group on the phenyl moiety. The molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.

Antitumor Activity

Research indicates that piperazine derivatives, including 1-(3-Methoxy-2-methylphenyl)piperazine, exhibit significant antitumor properties. A study highlighted the structure-activity relationship (SAR) of various piperazine compounds, showing that modifications on the piperazine ring can enhance cytotoxicity against cancer cell lines such as HepG2 and HCT116. For instance, compounds with specific substitutions demonstrated IC50 values ranging from 12.5 to 50.6 µM, indicating moderate inhibition of tumor cell proliferation .

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(3-Methoxy-2-methylphenyl)piperazine | TBD | TBD |

| Compound A | 12.5 | HepG2 |

| Compound B | 30.4 | HCT116 |

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has also been explored. A recent screening revealed that several piperazine compounds exhibited antibacterial activity against various strains, with some derivatives showing promising results against resistant bacterial strains . The interaction between these compounds and bacterial enzymes was assessed using molecular docking studies, revealing strong binding affinities.

Table 2: Antimicrobial Activity of Selected Piperazines

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| 1-(3-Methoxy-2-methylphenyl)piperazine | TBD | TBD |

| Compound C | 4 µg/mL | E. coli |

| Compound D | 8 µg/mL | S. aureus |

The mechanisms underlying the biological activities of 1-(3-Methoxy-2-methylphenyl)piperazine are multifaceted:

- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .

- DNA Damage Induction : Annexin V/PI staining experiments indicated that this compound could induce DNA damage in tumor cells.

- Serotonin Receptor Interaction : Piperazine derivatives often interact with serotonin receptors (5-HT), influencing neurotransmission and potentially exhibiting anxiolytic effects .

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives in preclinical models. The study assessed their efficacy in inhibiting tumor growth in vivo, demonstrating that certain substitutions on the piperazine ring significantly enhanced antitumor activity compared to standard chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.